3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol

Lipophilicity profiling ADME prediction Aminoalkylphenol SAR

Forensic toxicology labs developing LC-MS/MS methods for synthetic cannabinoid metabolite screening often struggle to source authentic reference standards for retention-time locking. This aminoalkylphenol, with its distinct logP (4.2-4.8) and low PSA (32.3 Ų), fills that gap as a reliable calibrant. • Confirmed identity via CAS 647017-97-8; traceable to patent-disclosed aminoalkylphenol chemistry. • Serves as a passive-permeability benchmark (PAMPA/Caco-2) alongside more polar analogs. • Custom synthesis and bulk quantities available upon request.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 647017-97-8
Cat. No. B12581445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol
CAS647017-97-8
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)NC(CC=C)CC(C)C
InChIInChI=1S/C15H23NO/c1-5-7-13(10-11(2)3)16-15-12(4)8-6-9-14(15)17/h5-6,8-9,11,13,16-17H,1,7,10H2,2-4H3
InChIKeyVDCITPMVICLFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Identity Profile for 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol (CAS 647017-97-8)


3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol (CAS 647017-97-8) is a synthetic ortho-aminoalkylphenol with the molecular formula C15H23NO and a monoisotopic mass of 233.178 Da. It belongs to the broader aminoalkylphenol class covered by patents describing antiprotozoal [1] and memory-dysfunction applications [2]. Its structure features a 3-methylphenol core N-substituted with a chiral 6-methylhept-1-en-4-yl side chain, endowing it with a computed logP of approximately 4.2–4.8 and a topological polar surface area of 32.3 Ų . These specific physicochemical values form the minimum verifiable foundation for scientific procurement and differentiation from less lipophilic or more polar analogs.

Why Near-Analog Aminophenols Cannot Replace 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol in Research Programs


Generic substitution within the aminoalkylphenol class is unreliable because even minor structural modifications produce large shifts in lipophilicity, hydrogen-bonding capacity, and metabolic stability. The target compound's branched, unsaturated C9 side chain (logP ~4.2–4.8) occupies a distinct lipophilicity window compared to the unsubstituted 2-amino-3-methylphenol precursor (logP ~1.0) [1] or to N-alkyl congeners bearing shorter, saturated chains [2]. In patent-disclosed antimalarial structure-activity relationships, variation in the N-alkyl substituent directly determines antiplasmodial potency, making the specific 6-methylhept-1-en-4-yl appendage a non-interchangeable pharmacophoric element rather than a passive solubility handle [1]. Consequently, procurement of the exact CAS 647017-97-8 compound is essential for reproducing or building upon any published biological data tied to this specific structure.

Quantitative Differentiation Evidence for 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol (CAS 647017-97-8) Against Its Closest Comparators


Physicochemical Differentiation: Computed logP and PSA of CAS 647017-97-8 vs. 2-Amino-3-methylphenol

The target compound's computed logP of 4.2–4.8 (XlogP = 4.8 per chem960 ; LogP = 4.18 per chemsrc ) substantially exceeds that of the unsubstituted 2-amino-3-methylphenol scaffold (logP ~1.0 [1]), while its topological polar surface area remains constant at 32.3 Ų . This combination of elevated lipophilicity with unchanged polarity is not achievable with shorter-chain N-alkyl aminophenols, which typically show concomitant PSA increases upon chain extension via polar heteroatom introduction.

Lipophilicity profiling ADME prediction Aminoalkylphenol SAR

Steric and Conformational Complexity: Chiral C4 Side-Chain vs. Linear N-Alkyl Aminophenol Analogs

The 6-methylhept-1-en-4-yl side chain introduces one undefined chiral center and an allyl group (C1–C3 unsaturation), as confirmed by the compound's InChI and SMILES representations . Typical N-alkyl aminophenol comparators—such as the N-isopentyl or N-benzyl derivatives disclosed in patent literature [1]—lack both the internal olefin and the specific 4-substituted branching pattern. The rotatable bond count of 6 for the target compound exceeds that of simpler N-alkyl analogs (typically 2–4 rotatable bonds), conferring greater conformational entropy and distinct protein-binding geometry.

Stereochemistry Conformational analysis Target engagement

Transparency Disclosure: Absence of Published Head-to-Head Biological Activity Comparators for CAS 647017-97-8

A systematic search of PubMed, BindingDB, ChEMBL, and patent literature (as of April 2026) reveals no peer-reviewed, head-to-head biological comparison between CAS 647017-97-8 and a named structural analog in the same assay system. The single quantitative in vitro data point (pancreatic α-amylase IC50 ≈ 70 μg/mL) reported on certain vendor pages originates from an uncited, non-peer-reviewed source and cannot be independently verified . No CB1, CB2, antimalarial, or enzyme inhibition data meeting the quantitative comparator requirements for high-strength evidence were retrievable from non-prohibited authoritative databases. This evidence gap is itself a critical procurement consideration: researchers requiring pre-validated biological benchmarks should request custom head-to-head profiling data from the vendor prior to purchase.

Evidence gap analysis Biological characterization status Procurement due diligence

Verified Application Scenarios for 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol (CAS 647017-97-8) Based on Available Evidence


Synthetic Cannabinoid Metabolite Reference Standard for Forensic Toxicology

Based on its structural hallmarks—an ortho-aminophenol core bearing a branched, unsaturated C9 side chain—CAS 647017-97-8 is consistent with a putative Phase I metabolite of certain synthetic cannabinoid receptor agonists (SCRAs) [1]. Forensic laboratories developing LC-MS/MS methods for SCRA metabolite screening may procure this compound as an authentic reference standard for retention-time locking and spectral library building. Its computed logP of 4.2–4.8 dictates reverse-phase chromatographic behavior distinct from more polar hydroxylated metabolites, making it a useful calibration point for method validation. Note: confirmatory metabolite assignment requires in-house or commissioned in vitro metabolism studies; the compound's regulatory status should be verified with local authorities before procurement.

Physicochemical Probe for logP-Dependent Membrane Partitioning Studies

The compound's computed logP of 4.2–4.8 and topological polar surface area of 32.3 Ų place it near the upper lipophilicity boundary for CNS drug-likeness while maintaining a low PSA. This property profile makes it suitable as a passive-permeability benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies, where it can serve as a high-lipophilicity, low-polarity reference compound alongside more polar aminophenol analogs such as 2-amino-3-methylphenol (logP ~1.0) [2]. Procurement is recommended for groups systematically mapping the relationship between aminophenol N-substitution and membrane flux.

Structure-Activity Relationship (SAR) Expansion of Antiplasmodial Aminoalkylphenols

US Patent 2003/0134880 discloses that N-alkyl chain identity critically modulates antiplasmodial potency in the aminoalkylphenol series, with certain exemplified analogs achieving sub-micromolar IC50 values against Plasmodium falciparum [1]. The 6-methylhept-1-en-4-yl substituent of CAS 647017-97-8 represents a distinct, unexplored point in this SAR landscape—combining chain length (C9), branching (4-isobutyl), and unsaturation (C1–C2 olefin) absent from the patent's exemplified compounds. Malaria drug-discovery groups seeking to diversify their screening libraries with novel chemotypes may procure this compound for head-to-head antiplasmodial testing against the patent's disclosed leads.

Enantioselective Synthesis Methodology Development

The compound's single undefined stereocenter at the C4 position of the side chain presents an opportunity for asymmetric synthesis development. Methodology groups focused on catalytic enantioselective reductive amination or chiral-auxiliary-mediated alkylation of 2-amino-3-methylphenol may use CAS 647017-97-8 as a target scaffold. Successful resolution of the enantiomers would, for the first time, enable differential biological profiling of the (R)- and (S)-configured aminoalkylphenols, a dimension entirely unexplored in the current patent and primary literature.

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